Antidepressant Efficacy: DL-Phenylalanine Demonstrates Statistically Equivalent Outcomes to Imipramine in Double-Blind Trial
In a double-blind controlled study, DL-phenylalanine (150–200 mg/day) was compared head-to-head with the tricyclic antidepressant imipramine (150–200 mg/day) in 40 depressed patients over 30 days . Using the Hamilton Depression Scale and Bf-S self-rating questionnaire, no statistically significant difference was found between the two treatment groups (p > 0.05, Student's t-test) . This establishes that DL-phenylalanine achieves antidepressant outcomes comparable to a standard pharmaceutical intervention at equivalent dosing.
| Evidence Dimension | Antidepressant efficacy measured by Hamilton Depression Scale and Bf-S questionnaire |
|---|---|
| Target Compound Data | DL-phenylalanine 150–200 mg/day for 30 days; 13 completers; no statistical difference from imipramine |
| Comparator Or Baseline | Imipramine 150–200 mg/day for 30 days; 14 completers |
| Quantified Difference | No statistically significant difference between groups (p > 0.05) |
| Conditions | Double-blind randomized controlled trial; 40 depressed patients (ICD criteria); 27 completers; 30-day treatment duration |
Why This Matters
This direct head-to-head equivalence data supports selection of DL-phenylalanine as a non-prescription alternative in research contexts where imipramine-like antidepressant activity is required without the associated anticholinergic side-effect burden of tricyclic compounds.
- [1] Beckmann H, Athen D, Olteanu M, Zimmer R. DL-phenylalanine versus imipramine: a double-blind controlled study. Arch Psychiatr Nervenkr (1970). 1979 Jul 4;227(1):49-58. doi: 10.1007/BF00585677. PMID: 387000. View Source
